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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with significant

applications in emergency contraception and the management of uterine fibroids.[1][2][3] Its

unique pharmacological profile, characterized by both antagonistic and partial agonistic effects

on the progesterone receptor, has made it a subject of extensive research.[1][2] This technical

guide provides an in-depth overview of the molecular structure, physicochemical properties,

and mechanism of action of ulipristal acetate, tailored for professionals in the fields of

pharmaceutical research and drug development.

Molecular Structure and Identification
Ulipristal acetate, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-

(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[1][3]

[4] Its structure is characterized by a steroidal backbone with a key substitution at the C11

position, which is crucial for its selective activity.
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Identifier Value

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-

(dimethylamino)phenyl]-13-methyl-3-oxo-

1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phenanthren-17-yl]

acetate[1][3]

CAS Number 126784-99-4[1][5][6]

Molecular Formula C₃₀H₃₇NO₄[1][5][6]

Molar Mass 475.629 g·mol⁻¹[1]

SMILES
CC(=O)OC4(C(C)=O)CCC3C1CCC2=CC(=O)C

CC2=C1C(CC34C)c5ccc(N(C)C)cc5[1]

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-

19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-

24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-

20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-

5H3/t25-,26+,27-,29-,30-/m0/s1[1]

Synonyms CDB-2914, Ella, EllaOne, Esmya[1][3]

Physicochemical Properties
The physicochemical properties of ulipristal acetate are critical for its formulation, delivery, and

pharmacokinetic profile.
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Property Value

Melting Point 183-186°C[5][7]

pKa (Strongest Basic) 4.89[2]

logP 5.11[2]

Water Solubility 0.00341 mg/mL[2]

Solubility in other solvents
DMF: 30 mg/mL, DMSO: 30-50 mg/mL, Ethanol:

30 mg/mL[6][8][9]

Appearance White to off-white crystalline solid[10][11]

Pharmacokinetics
Parameter Value

Bioavailability Nearly 100%[1]

Protein Binding 96.7–99.5%[1]

Metabolism
Primarily by CYP3A4, and to a lesser extent by

CYP1A2 and CYP2D6[1][12]

Elimination Half-life Approximately 32 hours[1][13]

Excretion Approximately 90% via feces[1]

Mechanism of Action
Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that exerts both

progesterone antagonist and partial agonist effects in a tissue-specific manner.[1][2] Its primary

mechanism of action in emergency contraception is the inhibition or delay of ovulation by

suppressing the luteinizing hormone (LH) surge.[12][13][14] In the treatment of uterine fibroids,

it directly acts on the fibroids to reduce their size by inhibiting cell proliferation and inducing

apoptosis.[12][14]

Ulipristal acetate binds with high affinity to the progesterone receptor (PR).[13] It also interacts

with the glucocorticoid and androgen receptors, although with weaker activity compared to
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other agents like mifepristone.[1][12]

Signaling Pathways
The biological effects of ulipristal acetate are mediated through its modulation of progesterone

receptor signaling pathways. The progesterone receptor (PR) is a member of the nuclear

receptor family of ligand-dependent transcription factors.[15] Progesterone signaling can be

broadly categorized into genomic and non-genomic pathways.

Classical (Genomic) Progesterone Receptor Signaling
Pathway
In the classical pathway, the binding of a ligand to the progesterone receptor, which is located

in the cytoplasm in a complex with heat shock proteins (HSPs), triggers a conformational

change.[16] This leads to the dissociation of HSPs, dimerization of the receptor, and its

translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific

DNA sequences known as progesterone response elements (PREs) in the promoter regions of

target genes, thereby regulating their transcription.[16][17]
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Progesterone receptors can also mediate rapid, non-genomic effects that do not require gene

transcription.[18] These actions are often initiated at the cell membrane where PRs can interact

with and activate various signaling kinases, such as Src kinase.[19] This can lead to the

activation of downstream pathways like the RAS/RAF/MAPK cascade, resulting in rapid cellular

responses.[16][19]
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Non-Genomic Progesterone Receptor Signaling

Inhibition of STAT3/CCL2 Signaling Pathway
Recent research has shown that ulipristal acetate can induce cell death in uterine sarcoma by

inhibiting the STAT3/CCL2 signaling pathway.[14][20] This effect appears to be independent of

the progesterone receptor.[8][9][21] Ulipristal acetate down-regulates the expression of CCL2
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and inhibits the phosphorylation and total expression of STAT3, leading to anti-tumor effects.[8]

[9][14][21]
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Ulipristal Acetate Inhibition of STAT3/CCL2 Signaling

Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask
Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium

solubility of a compound.[15]

Methodology:

An excess amount of ulipristal acetate is added to a flask containing a known volume of

aqueous buffer at a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological

conditions).
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The flask is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 ± 1 °C)

for a sufficient period to reach equilibrium (typically 24-48 hours).[22]

After equilibration, the suspension is allowed to stand to permit the sedimentation of

undissolved solids.

An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to

separate the dissolved drug from any remaining solid particles.

The concentration of ulipristal acetate in the filtrate is then determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.[23]

The experiment is performed in triplicate for each pH condition.[22]
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Shake-Flask Solubility Determination Workflow
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Shake-Flask Solubility Determination Workflow

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable

compounds.[1][19]

Methodology:
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A standard solution of ulipristal acetate (e.g., 1 mM) is prepared in a suitable solvent or co-

solvent system if aqueous solubility is low.[1][19]

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed

in the solution.

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a

strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[1][19]

The pH of the solution is recorded after each incremental addition of the titrant.

The titration is continued until a complete titration curve is obtained.

The pKa value is determined from the inflection point of the titration curve, which

corresponds to the pH at which 50% of the compound is ionized.

The determination is repeated at least three times to ensure accuracy.[1]

Progesterone Receptor Binding Assay (Radioligand
Competition Assay)
This assay is used to determine the binding affinity of ulipristal acetate to the progesterone

receptor.

Methodology:

A preparation containing progesterone receptors (e.g., from cell lysates or purified receptor

protein) is incubated with a fixed concentration of a radiolabeled progestin (the radioligand,

e.g., ³H-progesterone).

Increasing concentrations of unlabeled ulipristal acetate (the competitor) are added to the

incubation mixture.

The mixture is incubated to allow binding to reach equilibrium.

The receptor-bound radioligand is separated from the unbound radioligand, typically by

vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.
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The amount of radioactivity on the filters is quantified using a scintillation counter.

The data are plotted as the percentage of specific binding of the radioligand versus the

concentration of ulipristal acetate.

The IC₅₀ value (the concentration of ulipristal acetate that inhibits 50% of the specific binding

of the radioligand) is determined from the resulting competition curve.

The Ki (inhibition constant), which represents the affinity of ulipristal acetate for the receptor,

can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
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Radioligand Competition Binding Assay Workflow

Start

Prepare incubation mixture:
- Progesterone Receptors
- Radiolabeled Progestin

- Increasing concentrations of Ulipristal Acetate

Incubate to reach equilibrium

Separate bound and unbound
radioligand via filtration

Quantify radioactivity
on filters

Plot data and determine IC₅₀

Calculate Ki using
Cheng-Prusoff equation

Determine Binding Affinity

Click to download full resolution via product page

Radioligand Competition Binding Assay Workflow
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Conclusion
Ulipristal acetate is a well-characterized selective progesterone receptor modulator with a

defined molecular structure and a distinct physicochemical and pharmacokinetic profile. Its

mechanism of action through the modulation of progesterone receptor signaling pathways

underpins its clinical efficacy. The experimental protocols detailed in this guide provide a

framework for the continued investigation and quality control of this important pharmaceutical

agent. A thorough understanding of these properties is essential for the development of new

formulations and the exploration of novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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